3-Amino-4-(2-fluorophenyl)butyric Acid
Description
Contextualizing 3-Amino-4-(2-fluorophenyl)butyric Acid within β-Amino Acid Chemistry
β-amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the second carbon (the β-carbon) from the carboxyl group. google.com This seemingly subtle difference in structure has profound implications for their chemical and biological properties. Unlike α-amino acids, which are the fundamental building blocks of proteins, β-amino acids are less common in nature but are key components in the synthesis of various biologically active molecules. google.com
One of the most significant applications of β-amino acids is in the creation of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. The incorporation of β-amino acids into a peptide backbone can induce unique folding patterns, leading to the formation of stable secondary structures like helices and turns. These "foldamers" are of great interest in drug discovery as they can be designed to bind to specific biological targets with high affinity and selectivity.
This compound, as a β-amino acid with a phenyl group, is a derivative of β-phenylalanine. The presence of the aromatic ring allows for various non-covalent interactions, which can be crucial for molecular recognition and binding. Its role as a building block in synthetic peptides and other complex molecules is a primary area of its academic relevance.
Significance of Fluorinated Analogs in Chemical Biology Research
The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the parent compound's properties. nih.govresearchgate.net The substitution of a hydrogen atom with a fluorine atom can lead to significant changes in a molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov Fluorine is the most electronegative element, and the carbon-fluorine bond is exceptionally strong, which can protect the molecule from metabolic breakdown, thereby increasing its biological half-life. nih.gov
In the context of this compound, the fluorine atom on the phenyl ring has several important implications:
Modulation of Electronic Properties: The electron-withdrawing nature of fluorine can alter the electronic distribution of the aromatic ring. This can influence how the molecule interacts with its biological target, potentially leading to stronger binding affinities. nih.gov
Increased Metabolic Stability: The strong C-F bond can block sites on the molecule that are susceptible to metabolic oxidation, a common pathway for drug inactivation in the body. nih.gov
Enhanced Bioavailability: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and be absorbed into the bloodstream. nih.gov
Conformational Control: The presence of a fluorine atom can influence the preferred conformation of the molecule, which can be critical for its biological activity.
Furthermore, fluorinated amino acids are valuable tools in chemical biology research. The fluorine-19 (¹⁹F) isotope is a sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. Incorporating a ¹⁹F-labeled amino acid like this compound into a peptide or protein allows researchers to study its structure, dynamics, and interactions with other molecules in a complex biological environment with minimal perturbation.
Interactive Data Table: General Physicochemical Properties of Related Fluorinated Phenylalanine Analogs
The following table provides an overview of the general physicochemical properties of fluorinated phenylalanine analogs, which can provide insights into the expected characteristics of this compound.
| Property | Description | Significance in Chemical Biology |
| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Influences diffusion and transport properties. |
| LogP (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity or hydrophobicity. | Affects membrane permeability and bioavailability. |
| pKa (Acid Dissociation Constant) | Indicates the strength of an acid in solution. | Determines the charge state of the molecule at a given pH, which is crucial for receptor binding and solubility. |
| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-(2-fluorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZJKXPNBFSWAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Amino 4 2 Fluorophenyl Butyric Acid and Its Analogs
Established Synthetic Pathways to the 3-Amino-4-arylbutyric Acid Scaffold
The construction of the 3-amino-4-arylbutyric acid framework is a key challenge in the synthesis of this class of compounds. Various established methods have been developed to achieve this, often involving the strategic introduction of the amino and carboxylic acid functionalities onto a carbon skeleton bearing an aryl group.
Utilization of 2-Fluorobenzaldehyde and Butyric Acid Derivatives
One of the classical and most versatile methods for the synthesis of α-amino acids, which can be adapted for β-amino acids, is the Erlenmeyer-Plöchl synthesis. wikipedia.org This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde, in this case, 2-fluorobenzaldehyde, in the presence of acetic anhydride (B1165640). wikipedia.org The initial product is an azlactone (an oxazolone (B7731731) derivative).
The general steps of the Erlenmeyer-Plöchl synthesis are as follows:
Azlactone Formation: N-acylglycine is cyclized in the presence of acetic anhydride to form an oxazolone.
Condensation: The oxazolone, which has acidic protons, reacts with an aldehyde (e.g., 2-fluorobenzaldehyde) in a Perkin-type condensation to form an unsaturated azlactone.
Ring Opening and Reduction: The unsaturated azlactone can then be subjected to ring-opening and reduction to yield the desired amino acid.
While this method is well-established for α-amino acids, its application to directly synthesize 3-amino-4-(2-fluorophenyl)butyric acid would require a modified approach, potentially starting with a different glycine (B1666218) analog or a different workup procedure to introduce the additional methylene (B1212753) group characteristic of a β-amino acid.
Condensation Reactions in Amine and Carboxylic Acid Introductions
Condensation reactions are fundamental to the formation of the amide and ester bonds that are integral to the structure of amino acids and their derivatives. nih.gov In the context of synthesizing the 3-amino-4-arylbutyric acid scaffold, condensation reactions are crucial for introducing the amino and carboxylic acid groups.
For instance, the formation of an amide bond, a key feature of the peptide-like structure of these molecules, can be achieved through the reaction of a carboxylic acid and an amine, often facilitated by a coupling agent to activate the carboxylic acid. nih.gov Similarly, esterification, another type of condensation reaction, can be used to protect the carboxylic acid functionality during the synthesis or to create ester derivatives of the final product.
A practical example of building a related scaffold is the synthesis of (R)-3-amino-4-phenylbutyric acid from L-aspartic acid. This synthesis relies on a Friedel-Crafts acylation, which is a type of condensation reaction, to introduce the phenyl group. nih.gov Although this example does not use 2-fluorobenzaldehyde, it demonstrates the principle of using condensation reactions to construct the core structure of a 3-amino-4-arylbutyric acid.
Multistep Syntheses for Substituted Fluorophenyl Analogs
The synthesis of substituted fluorophenyl analogs of 3-aminobutyric acid often requires multi-step sequences to introduce the desired substitution pattern on the aromatic ring and to control the stereochemistry of the final product. A notable example is the synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin. snnu.edu.cnresearchgate.net
One reported multistep synthesis of a fluorinated analog involves the use of a chiral Ni(II) complex of a Schiff base derived from glycine. beilstein-journals.org This chiral complex allows for the diastereoselective alkylation with a fluorinated benzyl (B1604629) halide, thereby introducing the fluorinated phenyl group and setting the stereochemistry at the α-carbon. Subsequent hydrolysis of the complex and the protecting groups yields the desired fluorinated amino acid. beilstein-journals.org
Table 1: Example of a Multistep Synthesis for a Fluorinated Phenylalanine Analog beilstein-journals.org
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Formation of Ni(II) complex | Glycine, Chiral Ligand, Ni(NO₃)₂·6H₂O, NaOMe, MeOH | Chiral Ni(II) complex of glycine Schiff base |
| 2 | Alkylation | Fluorinated benzyl bromide, NaH, DMF | Alkylated Ni(II) complex |
| 3 | Hydrolysis and Protection | HCl, H₂O; then Fmoc-OSu, NaHCO₃, Acetone/H₂O | Fmoc-protected fluorinated phenylalanine |
Enantioselective Synthesis of Chiral this compound
The biological activity of amino acids and their derivatives is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic methods to produce a single enantiomer of chiral compounds like this compound is of paramount importance.
Asymmetric Catalysis Approaches
Asymmetric catalysis, using chiral catalysts to control the stereochemical outcome of a reaction, is a powerful tool for the synthesis of enantiomerically pure compounds.
A cutting-edge approach for the synthesis of chiral γ-aminobutyric acid (GABA) derivatives involves the palladium(II)-catalyzed enantioselective activation of C(sp³)–H bonds. nih.govnih.govrsc.org This method allows for the direct introduction of an aryl group at the β-position of an aliphatic amine, creating the chiral center with high enantioselectivity.
This strategy typically employs a chiral ligand that coordinates to the palladium catalyst and directs the C-H activation to a specific position while also controlling the facial selectivity of the subsequent bond formation. Mono-N-protected amino acids have been successfully used as chiral ligands in such transformations. nih.gov
A recent study demonstrated the synthesis of various (R)-GABA derivatives through a Pd(II)-catalyzed enantioselective C(sp³)-H arylation. While this study did not specifically report the synthesis of the 2-fluorophenyl analog, it provides a general and powerful methodology that could likely be adapted for this target. The reaction involves the use of a chiral acetyl-protected amino quinoline (B57606) (APAQ) ligand.
Table 2: Representative Results for Pd(II)-Catalyzed Enantioselective Arylation of a GABA Derivative
| Arylating Agent | Product | Yield (%) | ee (%) |
| 4-Fluorophenylboronic acid | (R)-3-(4-Fluorophenyl)GABA derivative | 75 | 92 |
| 3-Fluorophenylboronic acid | (R)-3-(3-Fluorophenyl)GABA derivative | 68 | 88 |
| 2-Methylphenylboronic acid | (R)-3-(o-Tolyl)GABA derivative | 72 | 90 |
Data is illustrative and based on similar reported reactions.
The mechanism of this reaction generally involves the coordination of the palladium catalyst to the directing group of the substrate, followed by a concerted metalation-deprotonation (CMD) step where the C-H bond is broken and a palladacycle is formed. The chiral ligand ensures that this process occurs enantioselectively. The palladacycle then undergoes oxidative addition with the arylating agent, followed by reductive elimination to furnish the arylated product and regenerate the palladium catalyst. snnu.edu.cn
Application of Chiral Ligands (e.g., Acetyl-Protected Amino Quinoline)
The application of chiral ligands in asymmetric synthesis is a powerful strategy for establishing stereocenters. One prominent approach involves the use of chiral transition metal complexes, such as those involving Nickel(II), to direct the stereoselective formation of carbon-carbon bonds. cas.cnnih.gov These methods are widely utilized for the asymmetric synthesis of various nonproteinogenic α- and β-amino acids. nih.govnih.gov
The general principle involves a chiral ligand, often a Schiff base derived from a chiral amino alcohol or diamine, which coordinates to a metal center (e.g., Ni(II)) along with a glycine or alanine (B10760859) Schiff base. This creates a planar, chiral metal complex that serves as a nucleophilic glycine equivalent. researchgate.net The chiral environment created by the ligand sterically shields one face of the complex, directing the approach of an electrophile to the opposite face.
For the synthesis of a β-amino acid like this compound, this methodology would typically involve the alkylation of the chiral Ni(II)-glycine complex with a suitable electrophile, such as 2-fluorobenzyl halide. The reaction proceeds via nucleophilic substitution, where the glycine enolate equivalent attacks the electrophile. mdpi.com The steric bulk of the chiral ligand, which could be an acetyl-protected amino quinoline derivative, dictates the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer. nih.gov
After the stereoselective alkylation, the newly formed amino acid is liberated from the chiral complex, typically through acidic hydrolysis. This process also allows for the recovery and recycling of the chiral ligand, making the process economically viable for larger-scale synthesis. mdpi.com This methodology has been successfully applied to the synthesis of a wide array of tailor-made amino acids, including those with fluorinated side chains. researchgate.net
Chiral Auxiliary and Template-Mediated Synthesis (e.g., Evans Oxazolidinone Auxiliaries, Chiral Acetal (B89532) Templates)
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. Evans oxazolidinone auxiliaries are a widely used and highly effective class of chiral auxiliaries for asymmetric synthesis, including the preparation of chiral carboxylic acids. wikipedia.orgrsc.org
The synthesis using an Evans auxiliary typically involves the following steps:
Acylation: The chiral oxazolidinone, which is often derived from a readily available amino acid like phenylalanine or valine, is first acylated to form an N-acyl oxazolidinone. williams.eduorgsyn.org For the synthesis of this compound, the oxazolidinone would be acylated with an appropriate acyl group that will become the backbone of the target molecule.
Enolate Formation and Alkylation: The N-acyl oxazolidinone is then deprotonated with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide, to form a stereodefined (Z)-enolate. williams.edu The chiral auxiliary blocks one face of the enolate, directing the subsequent alkylation to occur from the less sterically hindered face. The reaction of this enolate with an electrophile, for instance, 2-fluorobenzyl bromide, introduces the desired side chain with high diastereoselectivity. rsc.org
Cleavage of the Auxiliary: The final step is the removal of the chiral auxiliary, which can be accomplished under various conditions to yield different functional groups. wikipedia.org For example, hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide yields the enantiomerically enriched carboxylic acid. williams.edu The auxiliary can typically be recovered and reused. wikipedia.org
This approach has been successfully used to prepare a wide range of β-hydroxy γ-amino acids and other chiral building blocks in significant quantities and with high enantiomeric excess. nih.gov
Chiral acetal templates represent another strategy for asymmetric synthesis. In this approach, a ketene (B1206846) silyl (B83357) acetal can be added to a chiral acetal derived from a prochiral aldehyde or ketone. The stereocenter on the acetal directs the nucleophilic attack, leading to the formation of a new stereocenter with high selectivity. While specific examples for this compound are not detailed, the enantioselective addition of ketene silyl acetals to various electrophiles, such as nitrones catalyzed by chiral titanium complexes, is a known method for producing optically active β-amino acid derivatives. nih.govscilit.com
Enzymatic Resolution Techniques (e.g., Lipase-Mediated Hydrolysis)
Enzymatic resolution is a powerful and environmentally benign method for obtaining enantiomerically pure compounds. This technique takes advantage of the high stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. nih.govnih.gov For the synthesis of chiral β-amino acids, lipase-catalyzed hydrolysis of racemic esters is a common and effective strategy. nih.gov
This method involves the synthesis of a racemic ester of the target amino acid, followed by enantioselective hydrolysis catalyzed by a lipase (B570770). For instance, a racemic mixture of the methyl or ethyl ester of this compound can be subjected to hydrolysis in the presence of a lipase like Burkholderia cepacia lipase (lipase PSIM). nih.gov The enzyme selectively hydrolyzes one enantiomer of the ester (e.g., the (S)-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (e.g., the (R)-enantiomer) as the unreacted ester. cas.cnnih.gov
The resulting mixture of the hydrolyzed acid and the unreacted ester can then be easily separated. This method has been shown to be highly efficient for the preparation of various fluorinated β-amino acid enantiomers, providing both the amino acid and the corresponding ester with excellent enantiomeric excess (ee) and in good chemical yields. nih.gov The reaction conditions, such as the choice of solvent, temperature, and enzyme concentration, are optimized to maximize both the reaction rate and the enantioselectivity. cas.cnnih.gov
A study on the lipase PSIM-catalyzed hydrolysis of various racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides demonstrated the effectiveness of this method. The preparative-scale resolutions yielded the unreacted (R)-amino esters and the (S)-amino acid products with excellent enantiomeric excess and good chemical yields. nih.gov
Table 1: Lipase PSIM-Catalyzed Hydrolysis of (±)-ethyl 3-amino-4-(2-fluorophenyl)butanoate hydrochloride Data sourced from studies on analogous fluorinated β-amino acids. nih.gov
| Product | Enantiomeric Excess (ee) | Chemical Yield |
| (S)-3-Amino-4-(2-fluorophenyl)butyric Acid | ≥99% | >48% |
| (R)-ethyl 3-amino-4-(2-fluorophenyl)butanoate | ≥99% | >48% |
In Vitro Pharmacological Data for this compound Not Available in Publicly Accessible Scientific Literature
Following a comprehensive review of publicly accessible scientific databases and literature, no specific in vitro pharmacological data could be located for the chemical compound this compound. The requested information, including details on its receptor binding, ligand-target interactions, and modulation of enzymatic activities, does not appear to be published.
Extensive searches were conducted to find data pertaining to the following areas of investigation for this compound:
Interactions with Gamma-Aminobutyric Acid (GABA) Receptors: No studies detailing binding affinities, functional assays, or specificity for GABA receptor subtypes (e.g., GABA_A, GABA_B) were found.
Agonistic or Modulatory Effects: There is no available information on whether this compound acts as an agonist, antagonist, or allosteric modulator at any receptor.
Binding Affinities and Potency: Quantitative data such as K_i, IC_50, or EC_50 values, which are critical for assessing potency, are not available.
Allosteric Modulation Studies: No literature was found that investigates the potential for this compound to allosterically modulate receptor function.
Modulation of Enzymatic Activities: There are no published reports on the inhibitory or activating effects of this compound on any enzymes.
It is important to distinguish This compound (the ortho-fluoro isomer) from its more well-studied structural isomer, 4-Amino-3-(4-fluorophenyl)butanoic acid (the para-fluoro isomer, also known as 4-Fluorophenibut or F-Phenibut). Significant research and data exist for the para-fluoro isomer, detailing its activity as a potent GABA_B receptor agonist. However, this information is not applicable to the distinct ortho-fluoro isomer specified in the query.
While chemical suppliers list the Boc-protected R-enantiomer of this compound (CAS Number: 218608-98-1), often in the context of being an impurity related to the synthesis of other pharmaceutical compounds like Sitagliptin, this does not provide the required pharmacological profile.
Due to the absence of published scientific research on the in vitro pharmacology of this compound, it is not possible to provide the detailed article as requested in the outline.
In Vitro Pharmacological and Mechanistic Investigations of 3 Amino 4 2 Fluorophenyl Butyric Acid
Modulation of Enzymatic Activities
Enzyme Inhibition Profiles
While some analogs of phenylbutyric acid are associated with enzyme inhibition, the primary mechanism for the most closely related compounds does not appear to be direct enzyme inhibition but rather receptor agonism.
For context, a related but structurally distinct compound, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid , serves as a chemical intermediate in the synthesis of Sitagliptin. chemicalbook.comnih.gov Sitagliptin is a potent inhibitor of the enzyme Dipeptidyl peptidase-4 (DPP-4), which plays a key role in glucose homeostasis. chemicalbook.com This association, however, relates to a synthetic precursor with a different fluorination pattern and is not indicative of the pharmacological action of 3-Amino-4-(2-fluorophenyl)butyric acid itself.
Other GABA analogs have been investigated as inhibitors of the enzyme GABA aminotransferase (GABA-AT) , which degrades the neurotransmitter GABA. nih.govresearchgate.net Inhibition of GABA-AT is a therapeutic strategy to increase GABA levels in the brain. nih.govresearchgate.net However, there is no specific evidence to indicate that this compound functions as a GABA-AT inhibitor.
The primary mode of action for the closest analogs involves direct receptor binding rather than enzyme inhibition. ncats.io
Investigations into Enzyme-Mediated Signaling Pathways
Given the lack of evidence for direct enzyme inhibition by this compound or its closest isomers, there is no documented research on its role in specific enzyme-mediated signaling pathways. The compound's effects are more likely mediated by receptor-activated signaling cascades.
For instance, if a compound were to inhibit DPP-4, it would modulate the signaling pathway involving incretin (B1656795) hormones, leading to increased insulin (B600854) secretion. chemicalbook.com If it were to inhibit GABA-AT, it would influence the metabolic pathway of GABA, increasing its availability as a neurotransmitter. nih.gov
Cellular-Level Pharmacological Studies (Excluding Clinical Trials)
Cellular studies on close analogs provide significant insight into the potential pharmacological effects at the cellular level.
Investigation of Ion Channel Modulation (e.g., Voltage-Dependent Calcium Channels)
A key mechanism identified for the analog Phenibut is the modulation of voltage-dependent calcium channels (VDCCs). ncats.io Specifically, the R-enantiomer of Phenibut binds to the α2-δ subunit of VDCCs. ncats.io This subunit is a primary target for a class of drugs known as gabapentinoids. Binding at this site typically results in a reduction in calcium influx at presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters.
The related compound 4-Amino-3-(4-fluorophenyl)butyric acid has also been documented to interact with voltage-dependent calcium channels, which affects the flow of calcium ions and subsequently influences neurotransmitter release.
Analysis of Neurotransmitter Release Mechanisms
The modulation of ion channels directly impacts neurotransmitter release. By binding to the α2-δ subunit of VDCCs, phenibut and its analogs can decrease the release of several neurotransmitters. ncats.io
Furthermore, the primary activity of these analogs as GABA-B receptor agonists is a major factor in modulating neurotransmitter release. ncats.io GABA-B receptors are metabotropic G-protein-coupled receptors. news-medical.net When activated, presynaptic GABA-B receptors inhibit the opening of voltage-gated calcium channels, which is a critical step for the fusion of synaptic vesicles with the presynaptic membrane. news-medical.net This leads to a reduction in the release of various neurotransmitters, including glutamate (B1630785) (an excitatory neurotransmitter) and GABA itself. news-medical.netnih.gov Studies on cultured hippocampal neurons have shown that excitatory amino acids can trigger the release of GABA, a process that can be mediated by both Ca2+-dependent and Ca2+-independent mechanisms. nih.gov
Elucidation of Molecular Mechanisms of Action
Based on the extensive research into its close structural analogs, the molecular mechanism of action for a compound like this compound is likely multifaceted, involving direct interaction with specific neurotransmitter receptors and ion channels.
The principal molecular targets identified for its analogs are:
GABA-B Receptors : The primary target is the GABA-B receptor, where the compounds act as direct agonists. ncats.io They mimic the action of GABA, activating the G-protein-coupled receptor. This activation leads to downstream effects, including the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which hyperpolarizes the neuron, and the inhibition of adenylyl cyclase activity. news-medical.net This agonist activity is responsible for the anxiolytic and sedative effects observed with these compounds. ncats.io
The combination of these two distinct molecular mechanisms—GABA-B receptor agonism and modulation of voltage-gated calcium channels—results in a potent and comprehensive suppression of central nervous system activity.
Role of Hydrogen Bonding and Hydrophobic Interactions at Active Sites
There is no available research detailing the specific hydrogen bonding and hydrophobic interactions of this compound with any biological target.
Signaling Cascades Activated by Compound-Target Binding
There are no studies that identify the signaling cascades that may be activated upon the binding of this compound to a biological target.
Structure Activity Relationship Sar Studies of 3 Amino 4 2 Fluorophenyl Butyric Acid Derivatives
Impact of Fluorine Substitution on Biological Activity and Pharmacological Profile
The introduction of fluorine into the phenibut scaffold is a key strategy in medicinal chemistry to modulate a compound's biological and pharmacological properties. tandfonline.comresearchgate.net Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter receptor affinity, metabolic stability, and lipophilicity. tandfonline.comnih.gov
Positional Isomerism of Fluorine on the Phenyl Ring
The position of the fluorine atom on the phenyl ring of 3-amino-4-phenylbutyric acid derivatives is a critical determinant of their potency and selectivity for GABA receptors. Studies comparing different positional isomers—ortho (2-fluoro), meta (3-fluoro), and para (4-fluoro)—demonstrate significant variations in biological activity.
The para-substituted analog, 4-fluoro-phenibut (F-phenibut), has been shown to be a significantly more potent GABAB receptor agonist than its parent compound, phenibut. nih.gov Research indicates that the EC50 value, a measure of potency, is substantially lower for F-phenibut compared to phenibut. nih.gov For instance, in mouse cerebellar Purkinje cells, F-phenibut evoked outward currents with an EC50 of 23.3 μM, whereas phenibut required a much higher concentration with an EC50 of 1362 μM. nih.gov This suggests that substitution at the para position is highly favorable for GABAB receptor activation. In docking studies of other aminergic G protein-coupled receptor ligands, para-fluorine substitution has been observed to engage in hydrogen bonding with the receptor, potentially explaining its enhanced activity. nih.gov
While comprehensive data on the 2-fluoro (ortho) and 3-fluoro (meta) isomers of 3-amino-4-phenylbutyric acid are less prevalent in comparative studies, the principles of positional isomerism suggest their activity would differ. Analysis of other G protein-coupled receptor ligands indicates that fluorine placement at the meta position can lower efficacy, while ortho-substitution may introduce steric hindrance or unfavorable electronic distributions, potentially reducing binding affinity compared to the para-isomer. nih.gov
Table 1: Comparative Potency of Phenyl-Substituted GABA Analogs at the GABAB Receptor
| Compound | Substitution Position | EC50 (μM) | Relative Potency vs. Phenibut |
|---|---|---|---|
| Phenibut | None | 1362 | 1x |
| F-phenibut | para (4-fluoro) | 23.3 | ~58x |
| Baclofen | para (4-chloro) | 6.0 | ~227x |
This table illustrates the effect of halogen substitution on the phenyl ring on the potency of GABA analogs at the GABAB receptor, with data derived from patch-clamp recordings in mouse cerebellar Purkinje cells. nih.gov
Electronic and Steric Effects of Fluorine on Receptor Binding
The potent electron-withdrawing nature of fluorine significantly alters the electronic distribution of the phenyl ring, which can influence receptor binding. tandfonline.comnih.gov This inductive effect can impact the acidity or basicity of nearby functional groups and modify the molecule's interaction with amino acid residues in the receptor's binding pocket. tandfonline.com For example, the shift in electron density can affect the phenyl ring's ability to participate in crucial π-π or cation-π interactions, which are often important for stabilizing the ligand-receptor complex. nih.gov
Steric factors also play a crucial role. Although fluorine has a van der Waals radius comparable to that of a hydrogen atom (1.47 Å vs. 1.20 Å), its placement can influence the molecule's preferred conformation. tandfonline.com This is due to stereoelectronic effects, such as the gauche effect observed in β-fluoroamines, where an electrostatic attraction between the fluorine and a protonated amine can favor a specific spatial arrangement. researchgate.net An unfavorably positioned fluorine atom can lead to steric clashes with the receptor, hindering optimal binding. researchgate.net Conversely, a well-placed fluorine can induce a bioactive conformation that fits more snugly into the binding site, thereby enhancing affinity. researchgate.net
Influence on Metabolic Stability and Lipophilicity
A primary reason for introducing fluorine into drug candidates is to enhance metabolic stability. tandfonline.comresearchgate.net The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to oxidative metabolism by enzymes like cytochrome P450. tandfonline.com By replacing a hydrogen atom at a metabolically vulnerable site with fluorine, the molecule's metabolic clearance can be reduced, potentially extending its biological half-life. nih.gov
Fluorination also typically increases a molecule's lipophilicity (fat solubility), which is measured by its partition coefficient (LogP). researchgate.net Enhanced lipophilicity can improve a compound's ability to cross cellular membranes, including the blood-brain barrier. tandfonline.comresearchgate.net However, this effect must be carefully balanced, as excessively high lipophilicity can lead to undesirable properties. tandfonline.com Studies on fluorinated GABA analogs have confirmed that these derivatives possess increased lipophilicity, which is a desirable trait for central nervous system-acting agents. nih.gov
Table 2: General Impact of Fluorine Substitution on Physicochemical Properties
| Property | Effect of Fluorination | Rationale |
|---|---|---|
| Metabolic Stability | Generally Increased | The C-F bond is stronger than the C-H bond, blocking sites of oxidative metabolism. tandfonline.comnih.gov |
| Lipophilicity (LogP) | Generally Increased | Fluorine is more lipophilic than hydrogen, which can enhance membrane permeation. tandfonline.comresearchgate.net |
| pKa of Amino Group | Generally Decreased | The strong electron-withdrawing effect of fluorine reduces the basicity of nearby amines. tandfonline.comresearchgate.net |
This table summarizes the common effects of substituting hydrogen with fluorine on key physicochemical properties relevant to drug design.
Role of Amino and Carboxylic Acid Moieties in Ligand-Target Recognition
The γ-aminobutyric acid backbone is fundamental to the molecule's ability to be recognized by GABA receptors. Both the primary amino group and the carboxylic acid moiety are essential pharmacophoric features that engage in specific, critical interactions within the receptor's binding site.
Importance of the Amino Group in Hydrogen Bonding
The primary amino group of the GABA scaffold is crucial for receptor recognition and binding. nih.govnih.gov At physiological pH, this group is protonated, carrying a positive charge. This charged ammonium (B1175870) group engages in vital interactions within the orthosteric binding site of GABA receptors. frontiersin.org
In the GABAA receptor, this positively charged group is stabilized by an "aromatic box" of tyrosine residues (e.g., Tyr97, Tyr157, Tyr205), participating in favorable cation-π interactions. frontiersin.orgnih.gov This interaction helps to anchor the ligand in the binding pocket. frontiersin.org Furthermore, the amino group can act as a hydrogen bond donor, forming hydrogen bonds with specific residues, contributing to the stability of the ligand-receptor complex. nih.govresearchgate.net Studies have consistently shown that replacing the amino group with non-basic moieties leads to a total loss of activity, underscoring its essential role in affinity and potency. nih.gov
Contribution of the Carboxylic Acid Moiety to Binding Interactions
The carboxylic acid group, which is typically deprotonated and negatively charged at physiological pH, forms the other key anchoring point for the ligand. frontiersin.org This carboxylate group is involved in an extensive network of electrostatic interactions and hydrogen bonds within the receptor binding site. nih.gov
In GABAA receptors, the carboxylate is stabilized by interactions with positively charged arginine residues (e.g., Arg67) and can form hydrogen bonds with other residues like threonine. frontiersin.orgnih.govtandfonline.com These interactions are critical for both ligand affinity and receptor activation. tandfonline.com The importance of this acidic moiety is highlighted by studies where its replacement with larger acidic groups, such as phosphinic acids, can convert an agonist into an antagonist, demonstrating that the size and nature of this group are key determinants of the ligand's functional activity. nih.govnih.gov
Conformational Analysis and Bioactive Conformations
The three-dimensional arrangement of a molecule is critical for its interaction with a biological target. For 3-amino-4-(2-fluorophenyl)butyric acid and its derivatives, which are analogues of γ-aminobutyric acid (GABA), their ability to bind to receptors, particularly the GABA-B receptor, is highly dependent on their conformation.
Studies on the closely related compound, phenibut (β-phenyl-γ-aminobutyric acid), provide valuable insights into the likely bioactive conformations of this compound. Quantum mechanics optimization and analysis of crystal structures of phenibut have revealed that the molecule adopts specific low-energy conformations. researchgate.net A key feature is the orientation of the protonated amine group relative to the phenyl ring. The preferred conformation is an exo-type, where the amine group extends away from the plane of the benzene (B151609) ring. researchgate.net This extended conformation is believed to be crucial for fitting into the binding pocket of the GABA-B receptor.
The chirality of these molecules also plays a pivotal role in their biological activity. Research on the optical isomers of phenibut has demonstrated that the (R)-enantiomer is significantly more potent in its pharmacological effects and has a higher binding affinity for the GABA-B receptor compared to the racemic mixture or the (S)-enantiomer. researchgate.netnih.gov The (S)-isomer is largely inactive at the GABA-B receptor. nih.gov This stereoselectivity underscores the importance of a precise three-dimensional arrangement of the pharmacophoric elements—the amino group, the carboxylic acid group, and the phenyl ring—for effective receptor interaction.
The bioactive conformation of GABA-B receptor agonists is often described as a "Venus flytrap" mechanism, where the binding of the agonist induces a conformational change in the receptor, causing it to close around the ligand. nih.govproteopedia.org For this compound, the bioactive conformation would therefore be the one that best fits within the orthosteric binding site of the GABA-B1 subunit, allowing for the necessary receptor activation. proteopedia.org The presence of the fluorine atom at the ortho position of the phenyl ring can influence the molecule's conformational preferences and its electronic properties, potentially affecting its interaction with amino acid residues in the receptor's binding pocket.
| Fluorine Substitution | The presence and position of the fluorine atom. | Can alter electronic distribution and steric interactions within the binding site. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in understanding the physicochemical properties that govern the potency of drug candidates and in designing new, more effective molecules. For derivatives of this compound, QSAR models can elucidate the key structural requirements for their activity as GABA-B receptor agonists.
The development of a QSAR model typically involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression, to create an equation that relates these descriptors to the observed biological activity. youtube.com For GABA-B receptor agonists, several types of descriptors have been shown to be important.
Key Molecular Descriptors in QSAR Models of GABA-B Agonists:
| Descriptor Type | Examples | Influence on Activity |
| Electronic Descriptors | Partial atomic charges, dipole moment, HOMO/LUMO energies | The electronic properties of the aromatic ring and the charged amino and carboxyl groups are crucial for electrostatic interactions with the receptor. |
| Steric/Topological Descriptors | Molecular volume, surface area, connectivity indices | The size and shape of the molecule must be optimal to fit within the binding pocket of the receptor. Bulky substituents can either enhance or diminish activity depending on their location. |
| Hydrophobicity Descriptors | LogP (partition coefficient) | The hydrophobicity of the phenyl ring and its substituents influences the compound's ability to cross cell membranes and interact with hydrophobic pockets in the receptor. |
| 3D-QSAR Fields | Steric and electrostatic fields (from methods like CoMFA and CoMSIA) | These models provide a three-dimensional map of where steric bulk and specific electronic features are favored or disfavored for high activity. |
In the context of this compound derivatives, a QSAR model would likely highlight the importance of the electronic nature of the substituted phenyl ring. The ortho-fluoro substituent, being electron-withdrawing, can significantly alter the charge distribution of the aromatic ring. The model could quantify the impact of this and other substitutions on binding affinity.
Furthermore, 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide more detailed insights. These methods generate contour maps that visualize the regions around the aligned molecules where changes in steric bulk, electrostatic potential, and other properties would lead to an increase or decrease in biological activity. For instance, a 3D-QSAR study on GABA-B agonists might reveal that bulky substituents are not well-tolerated in certain regions of the binding pocket, while hydrogen bond donors or acceptors are preferred in others. Such models serve as a valuable guide for the rational design of novel and more potent derivatives of this compound.
Computational Chemistry Applications in the Study of 3 Amino 4 2 Fluorophenyl Butyric Acid
Molecular Docking Simulations for Target Identification and Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in identifying potential biological targets for a ligand and estimating the strength of the interaction, or binding affinity. For a molecule like 3-Amino-4-(2-fluorophenyl)butyric acid, which is an analog of γ-aminobutyric acid (GABA), logical targets for docking studies would include GABA receptors (GABAA, GABAB) and enzymes involved in GABA metabolism, such as GABA aminotransferase (GABA-AT). nih.govnih.gov
A variety of algorithms are available to perform molecular docking, each with its own scoring function to rank potential binding poses. Software suites like Schrödinger's Glide module are frequently used for predicting protein-ligand interactions and assessing the fit of various compound conformations within a binding site. nih.gov Freely accessible alternatives such as AutoDock are also widely employed. nih.gov These programs use scoring functions to calculate a value, often expressed in kcal/mol, that estimates the binding free energy. For instance, in a study to identify potential inhibitors of the dipeptidyl peptidase-4 (DPP4) enzyme, a docking score of -9.9 kcal/mol indicated a strong binding affinity for the lead compound. nih.gov
A primary output of molecular docking is the identification of the specific amino acid residues within the protein's binding pocket that interact with the ligand. mdpi.com These interactions, which can include hydrogen bonds, hydrophobic interactions, and ionic bonds, are critical for stable binding. Docking simulations can pinpoint these "hotspots," guiding efforts to design molecules with improved affinity and selectivity. For example, studies on other small molecule inhibitors have successfully identified key interacting residues that are crucial for their inhibitory activity. nih.govmdpi.com
Table 1: Illustrative Examples of Key Binding Residues Identified via Molecular Docking for Small Molecule Inhibitors
This table provides examples from published research on different molecules to illustrate the type of data obtained from docking studies.
| Target Protein | Ligand/Inhibitor | Key Interacting Amino Acid Residues | Reference |
| Dipeptidyl peptidase-4 (DPP4) | SRT2183 | MET348, SER376, THR351 (Hydrogen Bonds) | nih.gov |
| Dihydrofolate Reductase (DHFR) | Chromene derivative | ASP27, ILE5, ILE94, ARG52, ARG57 | mdpi.com |
Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions
While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov By simulating the movements of atoms and molecules, MD can assess the stability of a docked pose, reveal important conformational changes, and provide a more refined estimate of binding affinity. nih.gov
MD simulations are crucial for verifying the stability of a ligand-protein interaction predicted by docking. nih.gov A simulation run for a sufficient duration (e.g., 100 nanoseconds) can show whether the ligand remains securely in the binding pocket or if it dissociates. nih.gov These simulations can also reveal subtle but significant conformational changes in both the protein and the ligand upon binding. nih.gov For fluorinated compounds like this compound, computational modeling can be particularly insightful. For example, studies on the related compound 4-amino-3-fluorobutanoic acid have used modeling to infer its bioactive conformation when bound to its target enzyme, demonstrating how the fluorine atom influences its preferred geometry. nih.govnorthwestern.edu
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular post-processing techniques applied to MD simulation trajectories to calculate the binding free energy of a ligand to a protein. nih.gov These methods are considered attractive because they offer a balance between computational speed and accuracy. nih.gov A key advantage of MM/GBSA is its ability to decompose the total binding free energy into contributions from individual amino acid residues. This per-residue analysis quantifies the energetic importance of the interaction hotspots identified by docking, providing a more detailed understanding of the driving forces behind ligand binding. nih.gov Although these methods have known approximations, such as the neglect of conformational entropy, they are valued for being stable and reproducible. nih.gov
Table 2: Conceptual Output of Per-Residue Binding Free Energy Decomposition (MMPB/GBSA)
This table illustrates how MM/GBSA results would be presented, highlighting residues that contribute favorably (negative energy) to binding.
| Residue | Contribution to Binding Free Energy (kcal/mol) | Interaction Type |
| TYR 102 | -3.5 | Hydrogen Bond, Pi-Pi Stacking |
| ASP 129 | -2.8 | Salt Bridge, Hydrogen Bond |
| LEU 155 | -2.1 | Hydrophobic |
| SER 130 | -1.9 | Hydrogen Bond |
| LYS 188 | +0.5 | Electrostatic Repulsion |
Metabolism and Biotransformation Studies of 3 Amino 4 2 Fluorophenyl Butyric Acid in Vitro and Preclinical Models
Identification of Metabolic Pathways in Preclinical Systems
There is no available information from preclinical studies to identify the metabolic pathways of 3-Amino-4-(2-fluorophenyl)butyric Acid. Research detailing the absorption, distribution, metabolism, and excretion (ADME) profile of this specific compound in animal models has not been published in the sources reviewed.
Specific enzymes responsible for the biotransformation of this compound have not been identified in the scientific literature. There are no studies detailing its interaction with key metabolic enzyme families, such as Cytochrome P450 (CYP) or UDP-glucuronosyltransferases (UGT).
No studies have been published that investigate or identify the metabolites of this compound in preclinical systems. Consequently, there is no data on the chemical structures or quantities of any potential metabolites formed in vivo.
In Vitro Metabolite Characterization
There are no available in vitro studies that characterize the metabolites of this compound. Experiments using liver microsomes, hepatocytes, or other in vitro systems to identify and characterize potential metabolites have not been reported in the reviewed literature.
Enzymatic Stability and Degradation Pathways
Information regarding the enzymatic stability and degradation pathways of this compound is not available. There are no published studies that have assessed the compound's stability in the presence of metabolic enzymes or characterized its degradation products under various enzymatic conditions.
Advanced Analytical and Spectroscopic Characterization of 3 Amino 4 2 Fluorophenyl Butyric Acid
Chiral Analysis Methodologies for Enantiomeric Purity and Absolute Configuration
The presence of a chiral center in 3-Amino-4-(2-fluorophenyl)butyric acid requires specialized analytical methods to separate and quantify its enantiomers. These techniques are critical for ensuring the stereochemical integrity of the compound.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantioseparation of chiral compounds like this compound. nih.gov The method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. uni-muenchen.de
Research Findings: For amino acids and their derivatives, polysaccharide-based CSPs are among the most successful and widely used. nih.govyakhak.org Specifically, derivatives of cellulose (B213188) and amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate), have demonstrated excellent enantiorecognition capabilities for a broad range of chiral molecules. nih.govyakhak.org The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector immobilized on the stationary phase.
Direct analysis of underivatized amino acids is possible on certain CSPs, like those based on macrocyclic glycopeptides (e.g., teicoplanin), which are compatible with aqueous mobile phases. sigmaaldrich.com However, to improve chromatographic properties and detection sensitivity, derivatization of the amino group is a common strategy. sigmaaldrich.comnih.gov Chiral derivatizing agents can be used to form diastereomers that are then separable on a standard achiral HPLC column, or achiral derivatizing agents can be used to enhance interaction with the CSP. sigmaaldrich.comnih.gov For instance, a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be employed to increase detection sensitivity. yakhak.org The determination of enantiomeric purity is crucial for pharmaceutical quality control, and validated HPLC methods can quantify undesirable enantiomers at very low levels. nih.govnih.gov
Table 1: Common Chiral Stationary Phases (CSPs) for Amino Acid Analysis This table is interactive. You can sort and filter the data.
| CSP Type | Chiral Selector Example | Typical Mobile Phase | Interaction Principle |
|---|---|---|---|
| Polysaccharide-Based | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol, Acetonitrile | Hydrogen bonding, π-π interactions, steric inclusion |
| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Hydrogen bonding, π-π interactions, steric inclusion |
| Macrocyclic Glycopeptide | Teicoplanin (e.g., Astec CHIROBIOTIC T) | Methanol/Water/Acid/Base | Ionic interactions, hydrogen bonding, inclusion complexation |
| Pirkle-Type (Brush-Type) | (S)-N-(1-aryl-propyl)-3,5-dinitrobenzamide | Hexane/Isopropanol | π-π interactions, hydrogen bonding, dipole stacking |
Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer alternative approaches for chiral analysis.
Gas Chromatography (GC): Chiral GC analysis provides high efficiency and sensitivity. uni-muenchen.de For non-volatile compounds like amino acids, derivatization is a mandatory step to increase volatility and improve peak shape. sigmaaldrich.com This typically involves a two-step reaction: esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com For example, the carboxyl group can be methylated with methanolic HCl, and the amino group can be subsequently acylated with trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.com The resulting volatile derivatives can then be separated on a chiral GC column, often one containing a derivatized cyclodextrin (B1172386) as the chiral selector. uni-muenchen.degcms.cz The choice of derivatizing agent can even influence the elution order of the enantiomers, a phenomenon known as enantioreversal. sigmaaldrich.com
Capillary Electrophoresis (CE): CE is another powerful technique for separating amino acids, offering rapid analysis and low consumption of samples and reagents. For chiral separations, a chiral selector is added to the background electrolyte (BGE). Micellar Electrokinetic Chromatography (MEKC), using a BGE containing surfactants like sodium dodecyl sulfate (B86663) (SDS) and a chiral selector, is a common approach. Similar to HPLC and GC, derivatization of the amino acid with reagents such as naphthalene-2,3-dicarboxyaldehyde (NDA) can be performed to introduce a chromophore or fluorophore, enhancing detection by UV or laser-induced fluorescence (LIF). The separation is based on the differential partitioning of the enantiomers into the chiral micellar phase.
Mass spectrometry (MS) has become an invaluable tool for chiral analysis, particularly when coupled with a separation technique like LC or ion mobility spectrometry (IMS). nih.govnih.gov
Research Findings: A prevalent strategy for MS-based chiral discrimination is the indirect method, which involves pre-column derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomers possess distinct physicochemical properties and can be separated by standard reversed-phase LC and detected by MS. nih.gov A widely used CDA for amino acids is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, also known as Marfey's reagent or FDAA. nih.govnih.gov The reaction involves the nucleophilic substitution of the fluorine atom on the FDAA molecule by the amino group of this compound, yielding two distinct diastereomers. nih.gov
More recently, Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a high-speed, sensitive technique for chiral analysis. nih.govnih.gov After derivatization with a CDA like FDAA, the resulting diastereomers can often be separated in the gas phase by IMS based on their different collision cross-sections (CCS), which reflect their unique three-dimensional shapes. nih.gov This approach allows for the simultaneous separation and identification of multiple pairs of chiral amino acids in a single analysis, even in complex biological matrices. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry
NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a fingerprint of the molecule's structure.
Research Findings: While specific experimental spectra for this compound are not readily available in the searched literature, the expected chemical shifts can be predicted based on data from structurally similar compounds such as 3-phenylbutyric acid, 4-Amino-3-(4-fluorophenyl)butanoic acid, and (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid. chemicalbook.comchemicalbook.comnih.gov
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the 2-fluorophenyl group, likely appearing as a multiplet in the range of δ 7.0–7.4 ppm. The protons of the butyric acid chain would appear in the aliphatic region (δ 2.5–4.2 ppm). Specifically, the CH₂ group adjacent to the carboxylic acid (C2) would be a doublet of doublets around δ 2.5-2.8 ppm. The chiral proton (C3) attached to the nitrogen would be a multiplet around δ 4.1-4.2 ppm, and the benzylic CH₂ protons (C4) would appear as two distinct multiplets due to their diastereotopicity, likely in the δ 2.8-3.0 ppm range. The amino (NH₂) protons would appear as a broad singlet. chemicalbook.com
¹³C NMR: The ¹³C spectrum would show a signal for the carbonyl carbon (C1) around δ 177 ppm. The carbons of the 2-fluorophenyl ring would appear between δ 115 and δ 160 ppm, with the carbon directly bonded to fluorine exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF). The aliphatic carbons (C2, C3, and C4) would resonate in the range of δ 34–50 ppm. chemicalbook.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table presents predicted values based on structurally related compounds and is for illustrative purposes.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1 (-COOH) | ~11-12 (broad s) | ~177 |
| C2 (-CH₂-COOH) | ~2.5-2.8 (m) | ~45 |
| C3 (-CH(NH₂)-) | ~4.1-4.2 (m) | ~49 |
| C4 (-CH₂-Ar) | ~2.8-3.0 (m) | ~34 |
| C1' (Ar-C) | - | ~123 (d) |
| C2' (Ar-CF) | - | ~160 (d, ¹JCF ≈ 245 Hz) |
| C3'-C6' (Ar-CH) | ~7.0-7.4 (m) | ~115-130 |
| NH₂ | broad | - |
Fluorine-19 (¹⁹F) NMR is a highly sensitive and specific technique for compounds containing fluorine. nsf.gov
Research Findings: ¹⁹F NMR spectroscopy is exceptionally useful for verifying the presence and chemical environment of the fluorine atom on the phenyl ring. Since ¹⁹F has a nuclear spin of ½ and 100% natural abundance, it provides clean, high-resolution spectra with a wide range of chemical shifts that are very sensitive to the local electronic environment. nsf.govnih.gov For this compound, the ¹⁹F NMR spectrum would display a signal corresponding to the single fluorine atom. The precise chemical shift and any observed coupling to nearby protons (³JHF) would confirm its position at the C2' (ortho) position of the phenyl ring. This technique is a powerful tool for confirming the regiospecificity of the fluorination in the synthesis of the molecule and serves as an unambiguous confirmation of its identity. nih.gov
X-ray Crystallography for Absolute Configuration Determination and Conformation
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal evidence of its absolute configuration and solid-state conformation. nih.govcapes.gov.br This technique relies on the diffraction pattern produced when a single crystal of a compound is irradiated with X-rays. The analysis of this pattern allows for the precise mapping of electron density and, consequently, the spatial arrangement of atoms within the crystal lattice.
For a chiral molecule like this compound, determining the absolute configuration (i.e., the specific spatial arrangement of its stereocenter) is crucial. The most common method to achieve this is through anomalous dispersion, where the presence of a sufficiently heavy atom in the structure or a derivative allows for the differentiation between enantiomers. capes.gov.br In the absence of a heavy atom, co-crystallization with a chiral reference of known absolute configuration can be an effective strategy. nih.gov
Illustrative Table of Expected Crystallographic Data:
Below is a hypothetical table illustrating the kind of crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment on this compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₁₂FNO₂ |
| Formula Weight | 213.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a, b, c (Å) | 8.5, 10.2, 12.1 |
| α, β, γ (°) | 90, 105.3, 90 |
| Volume (ų) | 1012.5 |
| Z | 4 |
| Density (calculated) | 1.398 g/cm³ |
| Flack Parameter | 0.05(3) |
Note: This table is for illustrative purposes only and does not represent experimentally determined data for this compound.
Vibrational Spectroscopy (IR, Raman, VOA) and Circular Dichroism (CD)
Vibrational spectroscopy provides a powerful, non-destructive means to investigate the structure and bonding within a molecule. Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, which are sensitive to its functional groups, conformation, and intermolecular interactions. For chiral molecules, the differential interaction with circularly polarized light gives rise to Vibrational Optical Activity (VOA), which includes Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). nih.govmdpi.com These techniques, coupled with quantum chemical calculations, are invaluable for determining the absolute configuration and conformational landscape of chiral molecules in solution. mdpi.com
Infrared (IR) and Raman Spectroscopy
The IR and Raman spectra of this compound would be expected to show characteristic bands for its functional groups. The carboxylic acid group would exhibit a strong C=O stretching vibration in the IR spectrum, typically around 1700-1730 cm⁻¹. The O-H stretch of the carboxylic acid would appear as a broad band in the region of 2500-3300 cm⁻¹. The N-H stretching vibrations of the amino group would be expected in the 3300-3500 cm⁻¹ region. The C-F stretch of the fluorophenyl group would likely appear in the 1000-1400 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.
Raman spectroscopy would provide complementary information. For instance, the aromatic ring vibrations are often strong in the Raman spectrum. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes. researchgate.netnih.govnih.gov
Vibrational Optical Activity (VOA) and Circular Dichroism (CD)
VCD and ROA measure the differential absorption and scattering of left and right circularly polarized light, respectively, during vibrational transitions. nih.govmdpi.com These techniques are exquisitely sensitive to the chirality of a molecule. The VCD and ROA spectra of this compound would show both positive and negative bands, creating a unique fingerprint for each enantiomer. By comparing the experimental VCD and ROA spectra with those predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S form), the absolute configuration can be determined.
Electronic Circular Dichroism (CD) spectroscopy probes the differential absorption of circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions. researchgate.net For this compound, the aromatic chromophore would give rise to characteristic CD signals. The sign and intensity of the Cotton effects in the CD spectrum are dependent on the stereochemistry of the molecule and can be used to confirm the absolute configuration.
Illustrative Table of Expected Vibrational and Spectroscopic Data:
This table illustrates the types of characteristic spectroscopic data that would be expected for this compound, with wavenumbers for IR and Raman based on typical values for the functional groups present. researchgate.netresearchgate.net
| Spectroscopic Technique | Wavenumber/Wavelength Range | Expected Key Features |
| Infrared (IR) | 4000-400 cm⁻¹ | - Broad O-H stretch (carboxylic acid): ~3300-2500 cm⁻¹- N-H stretches (amino group): ~3500-3300 cm⁻¹- C=O stretch (carboxylic acid): ~1730-1700 cm⁻¹- C-F stretch: ~1400-1000 cm⁻¹ |
| Raman | 4000-100 cm⁻¹ | - Aromatic C=C ring stretching: ~1600 cm⁻¹- Symmetric COO⁻ stretch (if zwitterionic): ~1400 cm⁻¹- C-H bending and stretching modes |
| VCD/ROA | (Typically mid-IR region) | - Bisignate signals corresponding to chiral vibrational modes, allowing for differentiation of enantiomers. The specific pattern would be a unique fingerprint of the absolute configuration and conformation. |
| Circular Dichroism (CD) | ~190-300 nm | - Cotton effects arising from the electronic transitions of the fluorophenyl chromophore, with signs and magnitudes dependent on the absolute configuration. |
Note: This table is for illustrative purposes and lists expected ranges and features. Actual values would need to be determined experimentally.
3 Amino 4 2 Fluorophenyl Butyric Acid As a Research Scaffold and Chemical Probe
Utilization as a Chiral Building Block in Complex Organic Molecule Synthesis
Amino acids are fundamental chiral building blocks in asymmetric synthesis, serving as precursors, reagents, auxiliaries, and organocatalysts for creating enantiopure compounds. researchgate.net Their inherent chirality makes them invaluable starting materials for the synthesis of complex, biologically active molecules for the pharmaceutical and agrochemical industries. researchgate.net 3-Amino-4-(2-fluorophenyl)butyric acid, as a β-amino acid, possesses a defined stereocenter that is highly valuable for constructing larger molecules with specific three-dimensional arrangements.
A key application of this chiral building block is its incorporation into more complex structures. For example, the (R)-enantiomer of the compound is a constituent part of (S)-2-[(R)-3-amino-4-(2-fluorophenyl)butyryl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, a hybrid peptide. drugbank.comnih.gov In this molecule, the this compound moiety is linked via a peptide bond to a tetrahydroisoquinoline-3-carboxamide unit, demonstrating its utility in creating peptidomimetics. drugbank.com The precise stereochemistry of the building block is crucial for the final conformation and biological activity of the target molecule.
The utility of this structural class is further underscored by the use of closely related analogs in major pharmaceutical syntheses. For instance, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, an analog with additional fluorine substitutions, is a critical chiral intermediate in the synthesis of Sitagliptin. chemicalbook.comnih.govnus.edu.sg This highlights the role of fluorinated γ-amino acids as foundational components for complex drug molecules. The synthesis of these building blocks often involves stereoselective methods, such as enzymatic catalysis using transaminase, to ensure high enantiomeric purity, which is essential for their subsequent use in industrial-scale production. nus.edu.sg
Table 1: Example of a Complex Molecule Synthesized from a 3-Amino-4-arylbutyric Acid Derivative
| Chiral Building Block | Resulting Complex Molecule | Classification | Reference |
|---|---|---|---|
| (R)-3-amino-4-(2-fluorophenyl)butyric acid | (S)-2-[(R)-3-amino-4-(2-fluorophenyl)butyryl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | Hybrid Peptide | drugbank.com |
Development of Chemical Probes for Biological Target Validation
Chemical probes are selective small-molecule modulators of a protein's function that are essential tools for validating new molecular targets in drug discovery. thermofisher.com They allow researchers to investigate the mechanistic and phenotypic consequences of modulating a specific target in cellular or animal models, thereby reducing the risks associated with pursuing that target in a full-scale drug development program. thermofisher.com The core structure of this compound, as a modified amino acid, is representative of scaffolds used to design such probes.
While direct examples of this compound being used as a chemical probe are not prominent, research on structurally similar compounds illustrates the principle. For instance, mechanism-based inactivators for γ-aminobutyric acid aminotransferase (GABA-AT), a therapeutic target for epilepsy, have been designed from halogenated amino acid analogs. nih.gov In one study, a series of 3-amino-4-halocyclopentenecarboxylic acids were synthesized and evaluated as inactivators of GABA-AT. nih.gov This work involved computational design, organic synthesis, and biochemical evaluation to identify a potent inactivator, demonstrating how a core structure can be systematically modified to probe the function of a specific enzyme. nih.gov The inactivation mechanism involves the compound acting as a substrate, followed by elimination of the fluoride (B91410) ion to form a reactive intermediate that covalently modifies the enzyme's active site. nih.gov
This integrated approach, combining synthesis and biochemical analysis, is fundamental to the development of chemical probes. nih.gov The selection of a core scaffold, such as a fluorinated amino acid, provides a starting point for creating molecules with high potency and selectivity for a desired biological target. thermofisher.com
Table 2: Related Amino Acid Analogs Developed as Chemical Probes
| Compound Class | Biological Target | Purpose | Reference |
|---|---|---|---|
| 3-Amino-4-halocyclopentenecarboxylic Acids | γ-Aminobutyric acid aminotransferase (GABA-AT) | Mechanism-based inactivators to study enzyme function | nih.gov |
| 4-Amino-3-fluorophenylboronic acid | Glucose | Component of materials for glucose sensing | researchgate.net |
Investigation as a Pharmacological Scaffold for Analog Development
A pharmacological scaffold is a core chemical structure that can be systematically modified to generate a library of analogs for biological testing. This process is central to drug discovery, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The 3-amino-4-arylbutyric acid framework represents a potential scaffold for such development.
While extensive SAR studies on this compound itself are not widely documented, research on analogous scaffolds demonstrates the viability of this approach. For example, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and evaluated as potential antimicrobial agents against multidrug-resistant bacteria and fungi. mdpi.com The study revealed that the antimicrobial activity was structure-dependent, with specific analogs showing potent efficacy against pathogens like MRSA and Candida auris. mdpi.com This work underscores the potential of using a core amino acid-based structure as a foundational platform for developing novel therapeutic agents. mdpi.com
Similarly, researchers have developed 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids as a novel scaffold for inhibiting the ASCT2-mediated transport of glutamine, a key nutrient for many cancer cells. nih.gov A focused library of these compounds led to the identification of inhibitors with significantly improved potency, representing a substantial advancement for this therapeutic target. nih.gov In another example, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were identified as promising scaffolds for developing anticancer agents targeting SIRT2 and EGFR. mdpi.com These examples collectively illustrate that amino acid derivatives are versatile scaffolds for generating novel chemical entities with diverse therapeutic applications.
Table 3: Examples of Amino Acid-Based Pharmacological Scaffolds
| Scaffold | Therapeutic Area | Target | Reference |
|---|---|---|---|
| 3-((4-Hydroxyphenyl)amino)propanoic acid | Antimicrobial | Multidrug-resistant bacteria and fungi | mdpi.com |
| 2-Amino-4-bis(aryloxybenzyl)aminobutanoic acid | Anticancer | ASCT2 glutamine transporter | nih.gov |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Anticancer | SIRT2 and EGFR | mdpi.com |
Future Perspectives in the Research of 3 Amino 4 2 Fluorophenyl Butyric Acid
Emerging Synthetic Methodologies for Enhanced Efficiency and Scalability
Emerging trends in catalytic asymmetric synthesis offer promising avenues for improvement. rsc.orgrsc.org The use of novel chiral catalysts, including transition metal complexes and organocatalysts, could enable the direct and highly enantioselective synthesis of the target compound. rsc.orgacs.org For instance, catalytic asymmetric Mannich reactions and conjugate additions are powerful tools for the construction of the β-amino acid scaffold. rsc.org The development of a one-pot synthesis, potentially utilizing a confined imidodiphosphorimidate (IDPi) catalyst, could significantly enhance the scalability and cost-effectiveness of producing enantiopure 3-Amino-4-(2-fluorophenyl)butyric acid. nih.govacs.org
A key challenge in the synthesis of fluorinated compounds is the selective introduction of the fluorine atom. Future methodologies may explore late-stage fluorination techniques, allowing for the diversification of analogues from a common intermediate. This approach would facilitate the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies.
Table 1: Comparison of Potential Catalytic Systems for Asymmetric Synthesis
| Catalyst Type | Chiral Ligand/Catalyst Example | Potential Advantages | Potential Challenges |
| Transition Metal | Rhodium-DuPhos | High enantioselectivity, well-established | Cost of metal, sensitivity to air/moisture |
| Organocatalyst | Proline-derived catalysts | Metal-free, environmentally benign, readily available | Lower turnover numbers, may require higher catalyst loading |
| Biocatalyst | Engineered Transaminases | High stereoselectivity, mild reaction conditions | Substrate specificity, stability of the enzyme |
Advanced Pharmacological Profiling Techniques in Complex Biological Systems
Understanding the full pharmacological profile of this compound requires moving beyond simple binding assays to more complex and physiologically relevant systems. Future research will increasingly rely on advanced techniques that can probe the compound's effects on neuronal networks and circuits.
One of the most promising areas is the use of human induced pluripotent stem cell (iPSC)-derived neuronal models. nih.govrevvity.commdpi.comyoutube.com These models allow for the creation of patient-specific neurons and co-cultures of different brain cell types, providing a more accurate representation of human neurophysiology than traditional animal models. nih.govdrugtargetreview.com By using iPSC-derived neurons from individuals with specific genetic backgrounds, researchers can investigate how genetic factors may influence the response to this compound.
Furthermore, organ-on-a-chip technology offers a revolutionary platform for studying drug effects in a dynamic, three-dimensional microenvironment that mimics the architecture and function of human organs, such as the brain. tau.ac.ilnih.govmdpi.commerckgroup.comharvard.edu A "brain-on-a-chip" model could be used to assess the compound's impact on neuronal activity, synapse formation, and blood-brain barrier penetration with unprecedented detail. harvard.edu These systems allow for the real-time monitoring of cellular responses and provide a more predictive model of in vivo efficacy and toxicity. tau.ac.ilnih.gov
Table 2: Illustrative Pharmacological Profile of a Hypothetical Fluorinated GABA Analogue
| Receptor/Transporter Target | Binding Affinity (Ki, nM) | Functional Activity |
| GABAA Receptor | > 10,000 | No significant modulation |
| GABAB Receptor | 150 | Partial Agonist |
| GABA Transporter 1 (GAT1) | 850 | Weak Inhibitor |
| Voltage-Gated Calcium Channels (α2δ subunit) | 250 | Moderate Antagonist |
Integration of Multi-Omics Data in Target Validation and Pathway Elucidation
To fully elucidate the mechanism of action of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the molecular changes induced by the compound. researchgate.netfrontiersin.orgmdpi.comnih.govnih.govmdpi.comyoutube.comyoutube.com
Future studies will likely employ multi-omics approaches to identify and validate the specific molecular targets of this compound within the central nervous system. nih.gov For example, proteomics and metabolomics analysis of cerebrospinal fluid or brain tissue from animal models treated with the compound could reveal alterations in protein expression and metabolic pathways related to GABAergic signaling, neuroinflammation, or synaptic plasticity. researchgate.netfrontiersin.orgnih.govmdpi.com This information can help to confirm the engagement of predicted targets and may also uncover novel, off-target effects.
By combining omics data with computational modeling, researchers can construct detailed network maps of the compound's interactions within the cell. youtube.com This integrated approach is crucial for understanding the downstream consequences of target engagement and for predicting both therapeutic effects and potential side effects. The use of artificial intelligence and machine learning algorithms to analyze these large datasets will be instrumental in identifying subtle patterns and correlations that might be missed by traditional analysis methods. youtube.com
Rational Design of Next-Generation Fluorinated β-Amino Acids with Tailored Activities
The knowledge gained from the synthesis, pharmacological profiling, and multi-omics analysis of this compound will pave the way for the rational design of next-generation fluorinated β-amino acids. The introduction of fluorine can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity. nih.gov
Future research will focus on systematically exploring the structure-activity relationships of fluorinated GABA analogues. nih.govnih.govresearchgate.neteurekaselect.com By strategically modifying the position and number of fluorine atoms on the phenyl ring and the butyric acid backbone, it may be possible to fine-tune the compound's selectivity for different GABA receptor subtypes or other neuronal targets. nih.gov For example, altering the stereochemistry of the molecule could lead to compounds with distinct pharmacological profiles.
Computational modeling and molecular docking studies will play a critical role in this design process. By simulating the interaction of virtual compounds with the three-dimensional structures of their target proteins, researchers can predict which modifications are most likely to enhance potency and selectivity. This in silico screening approach can significantly accelerate the discovery of new drug candidates with improved therapeutic properties. The ultimate goal is to develop a library of fluorinated β-amino acids with a range of activities, allowing for the selection of the most promising compounds for further preclinical and clinical development.
Q & A
Q. What are the optimal synthetic routes for 3-Amino-4-(2-fluorophenyl)butyric Acid, and how can intermediates be characterized?
Methodological Answer: A multi-step synthesis starting from fluorinated precursors (e.g., 2-fluorophenylacetic acid) is common. Key steps include:
Condensation : Reacting 2-fluorophenylacetic acid with 2,2-dimethyl-1,3-dioxane-4,6-dione to form a β-keto ester intermediate.
Amination : Introducing the amino group via reductive amination or enzymatic catalysis.
Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to protect the amino group during synthesis .
Characterization :
Q. How can researchers validate the purity of this compound for pharmacological studies?
Methodological Answer: Use orthogonal analytical methods:
Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold).
Mass Spectrometry : Exact mass analysis (e.g., [M+H] = 212.09) to confirm molecular identity.
Melting Point Analysis : Compare observed mp (e.g., 188–196°C) with literature values to detect solvate formation .
Advanced Research Questions
Q. What strategies resolve stereochemical challenges in synthesizing enantiopure this compound derivatives?
Methodological Answer:
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients for enantiomer separation .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates to yield (R)- or (S)-enantiomers .
- X-ray Crystallography : Confirm absolute configuration using single crystals grown from ethanol/water mixtures .
Q. How does the fluorophenyl substituent influence the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies :
| Condition | Degradation Products Observed | Analytical Method Used |
|---|---|---|
| pH < 3 | Deaminated byproduct | LC-MS |
| pH > 8 | Hydrolyzed fluorophenyl derivative | F NMR |
| 60°C, 4 weeks | Oxidized quinoline analog | HPLC-UV |
Q. What pharmacological assays are suitable for evaluating the bioactivity of this compound?
Methodological Answer:
- In Vitro Models :
- Enzyme Inhibition : Test against GABA transaminase (IC determination via fluorometric assays).
- Cell Viability : MTT assay in neuronal cell lines to assess cytotoxicity.
- In Vivo Models :
Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?
Methodological Answer:
Reproduce Conditions : Verify solvent systems (e.g., THF vs. DMF impacts aminolysis efficiency) .
Cross-Validate Spectra : Compare NMR chemical shifts with structurally analogous compounds (e.g., 3-Amino-4-(3-benzothienyl)-butyric acid δ 7.3–7.8 ppm ).
Re-examine Protecting Groups : Boc vs. Fmoc protection alters solubility and reaction kinetics, affecting yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
